molecular formula C32H40N4Si B11943670 Tetrakis(4-(dimethylamino)phenyl)silane CAS No. 18881-91-9

Tetrakis(4-(dimethylamino)phenyl)silane

Cat. No.: B11943670
CAS No.: 18881-91-9
M. Wt: 508.8 g/mol
InChI Key: ADVNPKJLFREFOI-UHFFFAOYSA-N
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Description

Tetrakis(4-(dimethylamino)phenyl)silane is a silicon-centered compound featuring four 4-(dimethylamino)phenyl substituents.

Properties

CAS No.

18881-91-9

Molecular Formula

C32H40N4Si

Molecular Weight

508.8 g/mol

IUPAC Name

N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline

InChI

InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3

InChI Key

ADVNPKJLFREFOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Solvent Selection

Solvent SystemRole in ReactionTemperature RangeYield Impact
Et₂O:THF (50:50)Facilitates Grignard stability40–55°CHigh
Pure Et₂OLimited solubility for aryl halides34.6°C (bp)Low
Pure THFHigh boiling point, good solubility65–67°C (bp)Moderate

Temperature Profile

  • Grignard Formation : 40–55°C under reflux.

  • Silane Addition : 0–15°C to suppress side reactions.

  • Post-Reaction Heating : 45°C for 2–4 hours to ensure completion.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 4-(dimethylamino)phenyl groups may impede full substitution. Strategies to address this include:

  • Using excess Grignard reagent (4.5–5 equivalents).

  • Prolonged reaction times (24–48 hours).

  • Ultrasonication to enhance mixing efficiency.

Byproduct Formation

Residual chloride or magnesium salts can be removed via:

  • Precipitation : Adding n-heptane to induce salt crystallization.

  • Filtration : Using sintered glass filters under inert atmosphere.

  • Distillation : Vacuum distillation (e.g., 0.05 mbar) to isolate the pure product.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (Theoretical)
Grignard (One-Step)Simplicity, fewer intermediatesHigh steric hindrance challenge40–60%
Stepwise SubstitutionBetter control over substitutionLonger reaction time30–50%
Lithium Reagent ApproachFaster reaction kineticsSensitivity to moisture/oxygen50–70%

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-(dimethylamino)phenyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and other silicon-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Oxidation: Silanol derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Hydrolysis: Silanols and other silicon-containing compounds.

Scientific Research Applications

Tetrakis(4-(dimethylamino)phenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of biosensors and as a labeling agent for biomolecules.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tetrakis(4-(dimethylamino)phenyl)silane exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its silicon center and the dimethylamino groups. These interactions can involve coordination with metal ions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, molecular recognition, and catalysis.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Central Atom Substituents Molecular Formula Key Properties/Applications References
This compound Si 4-(dimethylamino)phenyl C₃₂H₄₀N₄Si Electron-rich; potential ligand for catalysis or optoelectronics
Tetrakis(4-formylphenyl)silane Si 4-formylphenyl C₂₈H₂₀O₄Si COF/MOF ligand; aldehyde reactivity for cross-linking
Tetrakis(4-methylphenyl) orthosilicate Si 4-methylphenyl C₂₈H₂₈O₄Si Hydrolytically stable; used in coatings
Tetrakis(dimethylamino)silane Si Dimethylamino (–N(CH₃)₂) C₈H₂₄N₄Si Volatile precursor for silicon nitride thin films
Tetrakis(4-nitrophenyl)methane C 4-nitrophenyl C₂₅H₁₆N₄O₈ High symmetry; host material for supramolecular chemistry
Tetrakis(4-ethynylphenyl)ethene C 4-ethynylphenyl C₃₄H₂₀ Rigid π-conjugated framework; OLED applications

Structural and Electronic Comparisons

  • Central Atom Effects : Silicon-centered compounds (e.g., tetrakis(4-formylphenyl)silane) exhibit greater thermal and hydrolytic stability compared to carbon-centered analogues like tetrakis(4-nitrophenyl)methane. The Si–C bond in silanes resists oxidation better than C–C bonds .
  • Substituent Influence: Electron-donating groups (e.g., –N(CH₃)₂ in the target compound) increase solubility in polar solvents and enhance charge-transfer capabilities, making them suitable for optoelectronic devices . Electron-withdrawing groups (e.g., –NO₂ in tetrakis(4-nitrophenyl)methane) reduce electronic density, favoring applications in explosives or host-guest chemistry . Functional groups like –CHO (in tetrakis(4-formylphenyl)silane) enable covalent organic framework (COF) synthesis via Schiff-base reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetrakis(4-(dimethylamino)phenyl)silane, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or metal-mediated coupling reactions. For example, analogous tetrakis(dimethylamino) compounds are synthesized via stepwise amination using dimethylamine under controlled conditions to avoid side reactions. Key steps include:

  • Precise stoichiometric control of dimethylamino ligands.
  • Use of anhydrous solvents (e.g., THF or toluene) to prevent hydrolysis.
  • Purification via vacuum distillation or recrystallization to achieve >99% purity .
    • Critical Consideration : Monitor gas evolution (e.g., HCl or NH₃) using gas traps and ensure inert atmospheres to minimize decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm dimethylamino (-N(CH₃)₂) and aryl group connectivity. Chemical shifts near δ 2.8–3.2 ppm (¹H) and δ 40–45 ppm (¹³C) are diagnostic for dimethylamino groups.
  • FT-IR : Peaks at ~2800 cm⁻¹ (C-H stretch in CH₃) and ~1200 cm⁻¹ (Si-C vibrations) validate structure .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and isotopic patterns .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed containers, as dimethylamino groups hydrolyze in humid environments, forming silanol byproducts .
  • Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can identify phase transitions and safe handling limits .

Advanced Research Questions

Q. How do electronic effects of dimethylamino substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating dimethylamino groups enhance aryl silane nucleophilicity, enabling applications in Suzuki-Miyaura couplings. Experimental design should include:

  • Comparative studies with non-amino-substituted silanes to isolate electronic effects.
  • Electrochemical analysis (cyclic voltammetry) to quantify electron-donating capacity .
    • Data Contradiction Note : Conflicting reports on catalytic efficiency may arise from solvent polarity variations; replicate experiments in toluene vs. DMF to resolve discrepancies .

Q. What computational methods predict the compound’s interactions in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model Si-N bond dissociation energies and charge distribution to predict catalytic activity. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended .
  • Molecular Dynamics (MD) : Simulate solvent effects on aggregation behavior, which impacts catalytic turnover .

Q. How can discrepancies in reported thermal stability data be resolved?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments using identical heating rates (e.g., 10°C/min in TGA) and purge gases (N₂ vs. air) to isolate degradation pathways .
  • Cross-Validation : Compare DSC and TGA data with in-situ FT-IR to correlate mass loss with specific decomposition products (e.g., dimethylamine release) .

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